(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride” is a versatile chemical compound utilized in cutting-edge scientific research. It has potential in various applications, ranging from drug synthesis to catalysis. The compound has a CAS Number of 2551115-06-9 and a molecular weight of 243.71 .
Synthesis Analysis
The main synthetic route to dithiocarbamates, which are of potential interest in applications such as pesticides and antioxidants, is based on the interaction between the corresponding amine and CS2 in the presence of strong base . In the synthesis of potassium (1,1-dioxothiolan-3-yl) dithiocarbamate, 3-aminothiolane was used as the starting material .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H13NO4S.ClH/c1-12-6 (9)4-7 (8)2-3-13 (10,11)5-7;/h2-5,8H2,1H3;1H .Chemical Reactions Analysis
The reaction between amines and carbon disulfide involves catalysis by strong base . The rate of dithiocarbamate formation increases upon decreasing the protoning ability of the solvent . In aprotic systems, the rate of the process increases with the increase of the dielectric permitivity of the solvent .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Organic Chemistry
A notable application of chemicals related to "(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride" in organic synthesis involves the preparation of amino acid methyl ester hydrochlorides. These compounds are prepared via the reaction of amino acids with methanol, showcasing a method compatible with both natural and synthetic amino acids for producing esters in good to excellent yields (Jiabo Li & Y. Sha, 2008).
Catalysis
In catalysis, the interaction between methanol and various compounds has been studied to understand their role in catalytic processes. For instance, methanol's role as a solvent in the catalytic activity of iron(III) catecholate complexes provides insights into the catalytic breakdown of environmental pollutants (M. Duda, M. Pascaly, & B. Krebs, 1997).
Material Science
In material science, the synthesis of chloro-aminocyclooctanediol and aminocyclooctanetriol from key compounds like 2-azidocyclooct-3-en-1-ol via methanol showcases the creation of novel materials with potential applications in drug development and synthetic chemistry (Ufuk Nusret Karavaizoglu & E. Salamci, 2020).
Chemical Switches and Color Formation
The formation of colored compounds from hexoses and primary and secondary amino acids via methanolic solutions points towards applications in food chemistry and the development of chemical sensors. The identification of specific colored compounds like 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one reveals the intricate chemistry involved in the Maillard reaction and its potential for creating visual markers in various applications (T. Hofmann, 1998).
Sorption Properties
Investigations into the sorption properties of supramolecular systems based on pentanuclear copper(II) 12-metallacrown-4 complexes highlight the utility of methanol and related compounds in understanding the mechanisms of alcohol sorption. These studies offer insights into the design of materials with enhanced sorption capabilities, which could be applied in environmental remediation and the development of sorbent materials (A. Pavlishchuk et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(3-amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c6-5(3-7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUKBLYZMHMQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402828-93-5 |
Source
|
Record name | 3-amino-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.